N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
Brand Name: Vulcanchem
CAS No.: 329196-48-7
VCID: VC0004720
InChI: InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Molecular Formula: C26H26ClN3O4
Molecular Weight: 480.0 g/mol

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

CAS No.: 329196-48-7

Cat. No.: VC0004720

Molecular Formula: C26H26ClN3O4

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide - 329196-48-7

Specification

CAS No. 329196-48-7
Molecular Formula C26H26ClN3O4
Molecular Weight 480.0 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Standard InChI InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
Standard InChI Key VQOJFGFKIVFMDH-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Canonical SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

SANT-2 (C₂₆H₂₆ClN₃O₄; molecular weight 488.96 g/mol) features a benzamide group (3,4,5-triethoxy-substituted) connected via an amide bond to a 4-chlorophenyl ring fused with a benzimidazole heterocycle . The triethoxy groups enhance solubility and modulate lipophilicity, while the chlorophenyl-benzimidazole moiety facilitates target engagement through hydrophobic and π-π interactions .

Table 1: Structural Descriptors of SANT-2

PropertyValue
Molecular FormulaC₂₆H₂₆ClN₃O₄
Molecular Weight488.96 g/mol
Key Functional GroupsBenzimidazole, Chlorophenyl, Triethoxybenzamide
LogP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Pathways

The synthesis of SANT-2 involves a multi-step sequence starting with benzene-1,2-diamine:

  • Acylation: Reaction with 2-chloro-5-nitrobenzoyl chloride yields intermediate amide 3 .

  • Cyclization: Acid-catalyzed cyclization forms the benzimidazole core (compound 4).

  • Reduction: Nitro-group reduction using Fe/HCl produces aniline derivative 5.

  • Final Acylation: Coupling with 3,4,5-triethoxybenzoyl chloride completes the synthesis .

Biological Activity and Mechanism of Action

Hedgehog Pathway Inhibition

SANT-2 antagonizes Hh signaling by binding Smoothened (Smo), a GPCR-like protein critical for pathway activation. In a Gli1 reporter gene assay, SANT-2 exhibited an IC₅₀ of 20 nM, outperforming cyclopamine (IC₅₀ = 300 nM) . This activity persists against both wild-type and oncogenic Smo variants, making it a candidate for targeting Hh-driven cancers like medulloblastoma and basal cell carcinoma .

Table 2: Comparative Inhibitory Potency of SANT-2 and Analogues

CompoundIC₅₀ (Gli1 Reporter Assay)Smo Binding Affinity (Kd)
SANT-220 nM15 nM
TC-13218 nM12 nM
Cyclopamine300 nM250 nM

In Vivo Teratogenicity Studies

Despite its in vitro potency, SANT-2 showed no cyclopia induction in medaka (Oryzias latipes) embryos at concentrations up to 50 µM, contrasting with cyclopamine’s teratogenic effects . This suggests a favorable safety profile for non-developmental applications.

Pharmacological and Pharmacokinetic Profile

Solubility and Lipophilicity

The triethoxy groups confer moderate aqueous solubility (0.12 mg/mL in PBS) while maintaining membrane permeability (LogP = 4.2) . Plasma protein binding exceeds 90%, necessitating formulation optimization for systemic delivery.

Metabolic Stability

In vitro hepatic microsomal assays indicate moderate clearance (CL = 22 mL/min/kg), with CYP3A4-mediated oxidation as the primary metabolic pathway. The benzimidazole ring remains intact during phase I metabolism .

Therapeutic Applications and Preclinical Data

Oncology

SANT-2 suppresses tumor growth in xenograft models of pancreatic cancer (55% reduction vs. control) and medulloblastoma (68% inhibition) . Combinatorial regimens with gemcitabine enhance efficacy, suggesting synergy with DNA-targeting agents.

Fibrotic Disorders

Emerging evidence implicates Hh signaling in hepatic and pulmonary fibrosis. SANT-2 attenuates collagen deposition in murine models, reducing fibrotic area by 40% at 10 mg/kg dosing .

SupplierPurityPrice (1 mg)Delivery Time
CymitQuimica95%€4012 days
MedChemExpress99.23%€3415 days

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator